1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine
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Overview
Description
1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound with a molecular formula of C27H17ClN4O4 . This compound is part of the anthracene-based derivatives family, which are known for their unique photophysical and electrochemical properties .
Preparation Methods
The synthesis of 1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine typically involves a series of organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for producing anthracene-based derivatives in good yields . The reaction conditions often include the use of palladium catalysts and bases under inert atmospheres to ensure high efficiency and selectivity . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorobenzylidene and dinitrophenyl groups. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield amines or alcohols.
Scientific Research Applications
1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:
Chemistry: It is used in the study of photophysical properties and electrochemical behavior of anthracene derivatives.
Biology: This compound can be used as a fluorescent probe due to its unique emission properties.
Industry: Used in the production of dyes, pigments, and fluorescent whitening agents.
Mechanism of Action
The mechanism of action of 1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets through its conjugated system. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various applications. The pathways involved include electron transfer and energy transfer processes, which are crucial in its function as a fluorescent probe and in electrochemical studies .
Comparison with Similar Compounds
1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine can be compared with other anthracene-based derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene These compounds share similar photophysical properties but differ in their substituents, which affect their thermal stability, quantum yield, and electrochemical behavior . The unique combination of chlorobenzylidene and dinitrophenyl groups in this compound provides distinct properties that make it valuable for specific applications.
Properties
CAS No. |
384354-67-0 |
---|---|
Molecular Formula |
C27H17ClN4O4 |
Molecular Weight |
496.9 g/mol |
IUPAC Name |
N-[[10-[(4-chlorophenyl)methylidene]anthracen-9-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C27H17ClN4O4/c28-18-11-9-17(10-12-18)15-24-20-5-1-3-7-22(20)27(23-8-4-2-6-21(23)24)30-29-25-14-13-19(31(33)34)16-26(25)32(35)36/h1-16,29H |
InChI Key |
MNQCNOMYIPBHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=NNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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